![molecular formula C25H31N5O2 B10793504 N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide](/img/structure/B10793504.png)
N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1Himidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and an imidazole moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-methoxyphenylamine with piperazine under controlled conditions to form the piperazine intermediate.
Alkylation: The piperazine intermediate is then alkylated using a suitable alkylating agent, such as 1-bromobutane, to introduce the butyl group.
Coupling with Imidazole: The alkylated piperazine intermediate is coupled with 4-(1H-imidazol-1-yl)benzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and psychiatric disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide: Displays higher affinity and binding selectivity for dopamine D3 receptors versus dopamine D2 receptors.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Synthesized by reductive amination and exhibits significant antimicrobial activity.
Uniqueness
N-[4-[4-(3-Methoxyphenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with dopamine receptors and potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C25H31N5O2 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-imidazol-1-yl-N-[4-[4-(3-methoxyphenyl)piperazin-1-yl]butyl]benzamide |
InChI |
InChI=1S/C25H31N5O2/c1-32-24-6-4-5-23(19-24)29-17-15-28(16-18-29)13-3-2-11-27-25(31)21-7-9-22(10-8-21)30-14-12-26-20-30/h4-10,12,14,19-20H,2-3,11,13,15-18H2,1H3,(H,27,31) |
InChI Key |
QSHZDFROGASVTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCCNC(=O)C3=CC=C(C=C3)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


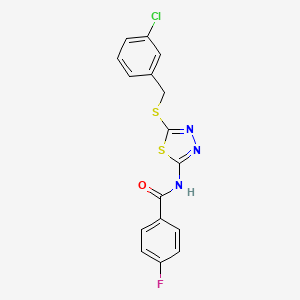


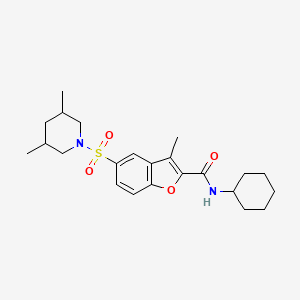

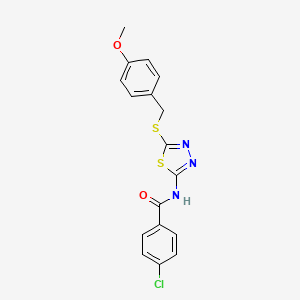
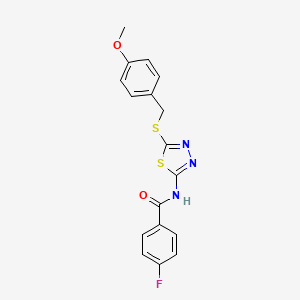
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)phenylacetamido]morphinan](/img/structure/B10793468.png)
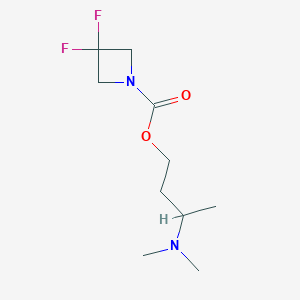
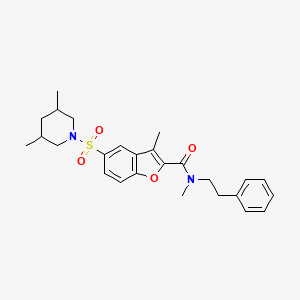
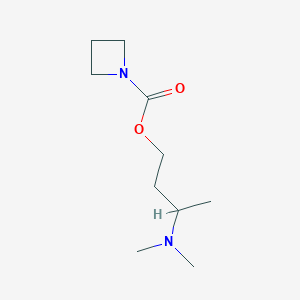

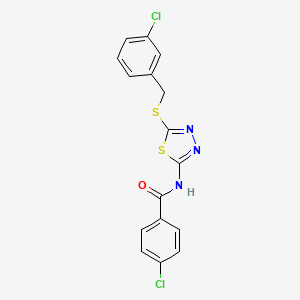
![N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B10793503.png)
